

# Application Notes: AF 555 Azide for Flow Cytometry Analysis

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## Compound of Interest

Compound Name: AF 555 azide  
Cat. No.: B12377213

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## Introduction

**AF 555 azide** is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][4][5] This property makes **AF 555 azide** an invaluable tool for flow cytometry, enabling the precise detection and quantification of a wide range of biological molecules and processes.

## Principle of Detection: Click Chemistry

The primary application of **AF 555 azide** in flow cytometry relies on the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[1][6][7] In this reaction, the azide group of the AF 555 molecule selectively reacts with a terminal alkyne group that has been metabolically, enzymatically, or chemically incorporated into a biomolecule of interest. This forms a stable triazole linkage, effectively labeling the target with the bright orange-fluorescent AF 555 dye.[8] A copper-free version of this reaction, strain-promoted alkyne-azide cycloaddition (SPAAC), can also be utilized with cyclooctyne-modified molecules.[4][8][9]

## Key Features and Applications

- **High Photostability and Brightness:** AF 555 is a highly photostable fluorophore with a high quantum yield, resulting in bright, stable signals ideal for sensitive detection in flow cytometry.[1][2][3]

- **Hydrophilicity:** Its water-soluble nature minimizes non-specific binding and aggregation, leading to improved signal-to-noise ratios.[2][3][10]
- **Bioorthogonal Labeling:** The click chemistry reaction is highly specific and does not interfere with native biological processes, ensuring that labeling is targeted and background fluorescence is low.[11][12]
- **Mild Reaction Conditions:** The click reaction proceeds under mild, biocompatible conditions, preserving cell morphology and the integrity of other cellular epitopes for multi-parameter analysis.[6]
- **Versatile Applications in Flow Cytometry:**
  - **Cell Proliferation Assays:** **AF 555 azide** is widely used to detect the incorporation of alkyne-modified nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA.[6][11][13] This provides a superior alternative to the traditional BrdU assay, which requires harsh DNA denaturation steps.[6][12]
  - **Nascent Protein Synthesis:** By using alkyne-modified amino acids like L-azidohomoalanine (AHA), researchers can label and quantify newly synthesized proteins. [1]
  - **Glycan Labeling:** Metabolic labeling with alkyne-modified sugars allows for the detection and analysis of glycosylation patterns on the cell surface or intracellularly.
  - **Labeling of Alkyne-Modified Antibodies and Proteins:** Purified antibodies or other proteins can be modified with an alkyne group and subsequently labeled with **AF 555 azide** for use in direct flow cytometry staining.

## Spectral Properties

The spectral characteristics of AF 555 make it compatible with standard flow cytometer configurations, particularly those equipped with a yellow-green (561 nm) or blue (488 nm, for cross-excitation) laser.

Property	Wavelength (nm)
Excitation Maximum	~555 nm[2]
Emission Maximum	~565 nm[2]
Recommended Laser Line	532 nm or 555 nm[2][10][14]
Common Filter Set	TRITC (tetramethylrhodamine)[2][10]

## Experimental Protocols

### Protocol 1: Cell Proliferation Analysis using EdU and AF 555 Azide

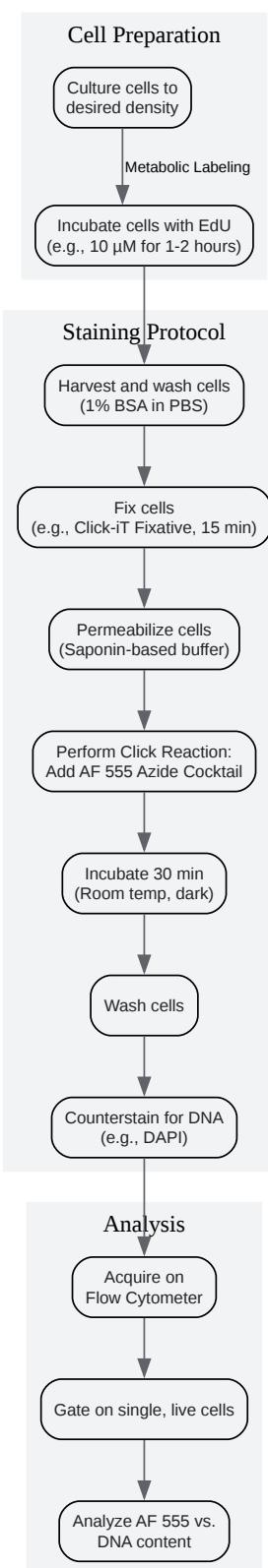
This protocol describes the detection of DNA synthesis in proliferating cells by labeling with EdU, followed by detection with **AF 555 azide** using a click reaction.

#### Materials

- Cells of interest
- Cell culture medium
- EdU (5-ethynyl-2'-deoxyuridine)
- **AF 555 Azide**
- Click-iT™ Fixative (e.g., 4% paraformaldehyde in PBS)[13]
- Click-iT™ Saponin-based Permeabilization and Wash Reagent[13]
- Copper (II) Sulfate ( $\text{CuSO}_4$ )[13]
- Click-iT™ EdU Buffer Additive (reducing agent)[13]
- 1% Bovine Serum Albumin (BSA) in PBS
- DNA content stain (e.g., DAPI, Propidium Iodide)

- Flow cytometry tubes
- Flow cytometer

#### Experimental Workflow Diagram



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Caption: Workflow for cell proliferation analysis using EdU and **AF 555 azide**.

## Procedure

- EdU Labeling:
  - Culture cells to the desired confluence.
  - Add EdU to the culture medium at a final concentration of 10  $\mu$ M (this may require optimization depending on the cell type).
  - Incubate for 1-2 hours under normal cell culture conditions to allow for EdU incorporation into newly synthesized DNA.
- Cell Harvesting and Fixation:
  - Harvest cells using your standard method (e.g., trypsinization).
  - Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.[\[6\]](#)
  - Resuspend the cell pellet in 100  $\mu$ L of Click-iT™ Fixative.[\[6\]](#)
  - Incubate for 15 minutes at room temperature, protected from light.[\[6\]](#)[\[13\]](#)
  - Wash the cells once with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.[\[13\]](#)
- Permeabilization:
  - Resuspend the fixed cell pellet in 100  $\mu$ L of 1X Click-iT™ Saponin-based Permeabilization and Wash Reagent.[\[6\]](#)
  - Incubate for 15 minutes at room temperature.
- Click Reaction:
  - Prepare the Click Reaction Cocktail immediately before use (within 15 minutes).[\[6\]](#)[\[7\]](#) For each sample, mix the following in order:

Component	Volume
<b>1X Click-iT® Reaction Buffer</b>	<b>438 µL</b>
CuSO <sub>4</sub> Solution	20 µL
AF 555 Azide (stock solution)	2.5 µL
Reaction Buffer Additive	40 µL

| Total Volume | 500 µL |

- Add 500 µL of the Click Reaction Cocktail to each tube containing the permeabilized cells. [\[6\]](#)
- Incubate for 30 minutes at room temperature, protected from light.[\[6\]](#)[\[7\]](#)[\[13\]](#)
- Washing and DNA Staining:
  - Wash the cells once with 3 mL of 1X Click-iT™ Permeabilization and Wash Reagent.[\[6\]](#)  
[\[13\]](#) Pellet the cells and remove the supernatant.
  - (Optional) If performing antibody staining for other markers, do so at this step according to the antibody manufacturer's protocol.
  - Resuspend the cell pellet in 500 µL of a suitable buffer (e.g., 1% BSA in PBS).
  - Add a DNA content stain, such as DAPI or Propidium Iodide, at the recommended concentration.
  - Incubate as required for the DNA stain (e.g., 5-15 minutes).
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for AF 555 and the chosen DNA stain.
  - Gate on the cell population based on forward and side scatter properties.

- Create a bivariate plot of AF 555 fluorescence (indicating EdU incorporation) versus DNA content to identify cells in G0/G1, S, and G2/M phases of the cell cycle.

## Protocol 2: Direct Staining of Cell Surface Antigens with AF 555 Azide-Labeled Antibody

This protocol assumes you have a purified, alkyne-modified antibody. The first part describes the labeling of this antibody with **AF 555 azide**. The second part describes the use of the resulting conjugate for direct flow cytometry.

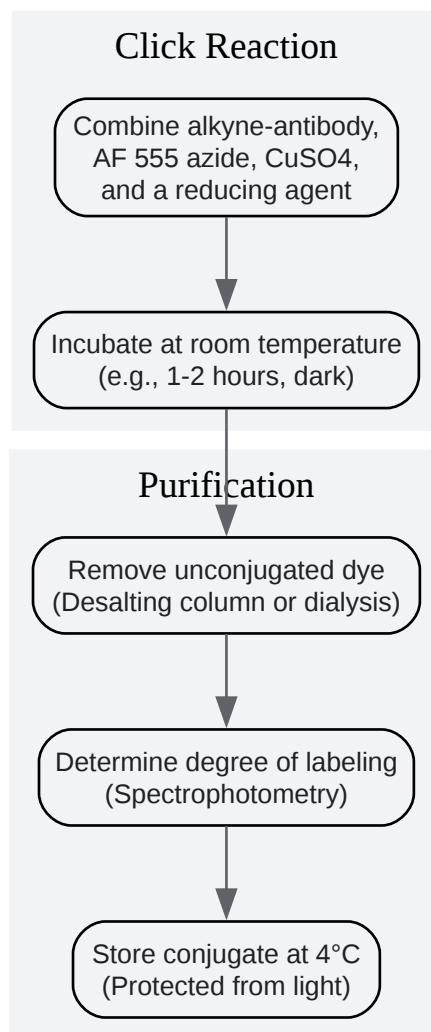
### Part A: Antibody Labeling with **AF 555 Azide**

This is a general guideline. The optimal ratio of dye to antibody should be determined empirically.

#### Materials

- Alkyne-modified, purified antibody (in an amine-free buffer like PBS)
- **AF 555 Azide**
- Copper (II) Sulfate ( $\text{CuSO}_4$ )
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
- Desalting column or dialysis equipment for purification

#### Antibody Labeling Workflow



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Caption: Workflow for conjugating an alkyne-antibody with **AF 555 azide**.

#### Procedure

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of **AF 555 azide**.
- Catalyze Reaction: Add freshly prepared CuSO<sub>4</sub> and a reducing agent to catalyze the click reaction.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purification: Remove the unconjugated **AF 555 azide** using a desalting column or by dialysis against PBS.
- Characterization: Determine the concentration of the antibody and the degree of labeling (dye-to-protein ratio) using spectrophotometry.
- Storage: Store the labeled antibody at 4°C, protected from light. Add a preservative like sodium azide if desired for long-term storage.

## Part B: Cell Staining and Analysis

### Procedure

- Cell Preparation: Harvest  $1-5 \times 10^6$  cells per sample and wash them with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[15]
- Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent (e.g., normal serum from the host species of the secondary antibody, if used, or excess unlabeled IgG) for 10-15 minutes on ice.[16][17]
- Antibody Incubation: Add the optimal concentration of the AF 555-conjugated primary antibody to the cells.[15]
- Incubation: Incubate for 30 minutes at 4°C in the dark.[15][16][18]
- Washing: Wash the cells 2-3 times with 2 mL of cold FACS buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.[15][18]
- Resuspension: Resuspend the final cell pellet in 0.5 mL of FACS buffer.[15][16]
- Analysis: Analyze the samples on the flow cytometer as soon as possible, keeping them on ice and protected from light.[15]

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